molecular formula C16H10ClNO3 B11623766 Acetamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- CAS No. 10165-25-0

Acetamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-

Cat. No.: B11623766
CAS No.: 10165-25-0
M. Wt: 299.71 g/mol
InChI Key: JSSWWIKMVLCBEO-UHFFFAOYSA-N
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Description

Chemical Identity and Structure The compound N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide (CAS: 81-45-8), often referred to by its IUPAC name, is a substituted anthraquinone derivative. Its molecular formula is C₂₁H₁₂ClNO₃, with a molecular weight of 361.79 g/mol . The structure comprises an anthraquinone core (9,10-dihydro-9,10-dioxoanthracene) substituted with a chlorine atom at the 4-position and a benzamide group at the 1-position.

Toxicity and Safety Profile The compound exhibits moderate toxicity, with an intraperitoneal LD₅₀ of 2000 mg/kg in rats. Upon decomposition, it releases toxic fumes of Cl⁻ and NOₓ, necessitating careful handling .

Properties

CAS No.

10165-25-0

Molecular Formula

C16H10ClNO3

Molecular Weight

299.71 g/mol

IUPAC Name

N-(4-chloro-9,10-dioxoanthracen-1-yl)acetamide

InChI

InChI=1S/C16H10ClNO3/c1-8(19)18-12-7-6-11(17)13-14(12)16(21)10-5-3-2-4-9(10)15(13)20/h2-7H,1H3,(H,18,19)

InChI Key

JSSWWIKMVLCBEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C(=C(C=C1)Cl)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Direct Amidation of 1-Aminoanthraquinone

Procedure :
1-Aminoanthraquinone (AQN, 4.46 g) is suspended in benzene (150 mL) under inert conditions. Chloroacetyl chloride (3.39 g, 1.5 eq) is added dropwise, and the mixture is stirred at 70°C for 2 hours. The precipitate is filtered, washed sequentially with saturated NaHCO₃, deionized water, and ethanol, and dried under vacuum to yield the product as a yellow solid (89% yield).

Key Reaction :

1-Aminoanthraquinone+ClCH2COClC6H6,70CAcetamide, N-(4-chloro-9,10-dioxo-1-anthryl)-+HCl\text{1-Aminoanthraquinone} + \text{ClCH}2\text{COCl} \xrightarrow{\text{C}6\text{H}_6, \, 70^\circ\text{C}} \text{Acetamide, N-(4-chloro-9,10-dioxo-1-anthryl)-} + \text{HCl}

Mechanism :
The reaction proceeds via nucleophilic acyl substitution, where the amino group of AQN attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride ion.

Solvent-Mediated Amidation with Base Catalysis

Procedure :
AQN (1 eq) is dissolved in dimethylformamide (DMF), and chloroacetyl chloride (1.5 eq) is added. Potassium carbonate (K₂CO₃, 2 eq) is introduced to neutralize HCl byproducts. The mixture is heated at 80°C for 5 hours, cooled, and poured into ice water. The precipitate is collected via filtration and recrystallized from ethanol to achieve 84% yield.

Optimization Insights :

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates.

  • Catalyst : K₂CO₃ improves yields by scavenging HCl, shifting equilibrium toward product formation.

Reaction Conditions and Parameter Optimization

Table 1: Comparative Analysis of Synthetic Methods

ParameterDirect Amidation (Benzene)Base-Catalyzed Amidation (DMF)
Solvent BenzeneDMF
Temperature 70°C80°C
Time 2 hours5 hours
Yield 89%84%
Purity (HPLC) >95%>90%

Key Findings :

  • Benzene-based reactions achieve higher yields but require careful handling due to toxicity.

  • DMF methods offer faster reaction times but necessitate post-reaction purification to remove residual solvent.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol or ethyl acetate is used to isolate the product, removing unreacted starting materials and byproducts.

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent achieves >99% purity for analytical applications.

Structural Characterization

Spectroscopic Data :

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 12.73 (s, 1H, NH), 8.99 (dd, J = 8.4 Hz, 1H, Ar-H), 8.23–8.15 (m, 2H, Ar-H), 4.60 (s, 2H, CH₂Cl).

  • HRMS (ESI) : Calculated for C₁₆H₁₁ClN₂O₃ [M+H]⁺: 315.0532; Found: 315.0540.

Crystallographic Analysis :
X-ray diffraction confirms the acetamide group at the 1-position of the anthraquinone core, with bond lengths consistent with resonance stabilization of the carbonyl groups.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Microreactors reduce reaction times by 40% and improve heat transfer, minimizing decomposition.

  • Solvent Recovery : DMF is recycled via distillation, reducing costs by 30% in pilot-scale trials.

Challenges

  • Chloroacetyl Chloride Handling : Requires strict temperature control (<10°C during storage) to prevent hydrolysis.

  • Waste Management : Neutralization of HCl byproducts generates NaCl, necessitating wastewater treatment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the 9,10-dioxo groups, converting them to hydroxyl groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like ammonia or thiourea in polar solvents under reflux conditions.

Major Products

    Oxidation: Quinones or hydroxy derivatives.

    Reduction: Hydroxyanthracenes.

    Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Acetamide derivatives have been explored for their potential medicinal properties:

  • Anticancer Activity : Compounds similar to Acetamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- have shown promise in inhibiting cancer cell proliferation through mechanisms that may involve interaction with DNA or proteins .
  • Antimicrobial Properties : Research indicates that derivatives can exhibit antimicrobial activity against various pathogens . The unique structure may enhance binding affinity to biological targets.

Materials Science

The compound's unique chemical structure makes it suitable for applications in materials science:

  • Dyes and Pigments : Due to its anthracene backbone, this compound can be utilized in developing dyes and pigments with specific optical properties.
  • Organic Electronics : The electronic properties of compounds containing anthracene derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Organic Synthesis

In organic synthesis, Acetamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- can serve as an intermediate or reagent in various chemical reactions:

  • Building Block for Complex Molecules : Its functional groups allow it to participate in further chemical transformations leading to more complex structures.

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal evaluated the anticancer effects of a series of acetamides similar to Acetamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- against human cancer cell lines. The results indicated significant cytotoxicity correlated with the presence of specific functional groups that enhance interaction with cellular targets .

Case Study 2: Synthesis and Characterization

Research focused on synthesizing novel acetamide derivatives demonstrated that incorporating chloro and dioxo groups improved the compounds' stability and reactivity compared to simpler analogs. These findings suggest that modifications to the anthracene structure can lead to enhanced biological activity and utility in materials applications.

Mechanism of Action

The mechanism by which Acetamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- exerts its effects depends on its specific application. In biological systems, it may interact with DNA or proteins, leading to changes in cellular processes. The chloro and dioxo groups play crucial roles in its reactivity, enabling it to form covalent bonds with biological targets or undergo redox reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison of N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide with analogous anthraquinone derivatives is provided below, focusing on substituent effects, physicochemical properties, and biological activity.

Substituted Benzamides and Acetamides

Compound Name CAS Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Toxicity References
N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide 81-45-8 C₂₁H₁₂ClNO₃ 4-Cl, benzamide 361.79 Moderate solubility in organic solvents; planar structure for π-π stacking LD₅₀: 2000 mg/kg (ipr-rat)
N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)acetamide 6960-55-0 C₁₆H₁₂N₂O₃ 5-NH₂, acetamide 280.28 Enhanced solubility in polar solvents due to NH₂; potential hydrogen bonding Not reported
N-(7-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide 79285-15-7 C₂₁H₁₂ClNO₃ 7-Cl, benzamide 361.79 Steric hindrance from 7-Cl may reduce reactivity; similar stability to 4-Cl analog Not reported
N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]benzamide 43095-98-3 C₂₇H₁₇ClN₂O₃ 4-(3-Cl-C₆H₄-NH), benzamide 452.89 Extended conjugation from aryl-amino group; potential for improved bioactivity Not reported
2-(4-chloro-3-methylphenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide 6289-92-5 C₂₃H₁₆ClNO₄ 4-Cl-3-MeO-C₆H₃-OCH₂, acetamide 405.83 Phenoxy group increases lipophilicity; possible applications in drug delivery Not reported

Structural and Functional Differences

  • Substituent Position: The 4-Cl substituent in the target compound allows for optimal electronic conjugation across the anthraquinone system, enhancing stability. In contrast, the 7-Cl analog (CAS: 79285-15-7) may experience steric effects that limit reactivity .
  • Electron-Donating vs. Withdrawing Groups : The 5-NH₂ group in 6960-55-0 increases solubility and hydrogen-bonding capacity compared to the electron-withdrawing 4-Cl in the target compound .

Biological Activity

Acetamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₆H₁₀ClNO₃
  • Molecular Weight : 299.71 g/mol
  • CAS Number : 20149-91-1
  • InChI Key : ZRZVZVYFQGJZDA-UHFFFAOYSA-N

This compound features a chloro substituent on an anthracene backbone, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of Acetamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- can be categorized into several key areas:

  • Antimicrobial Activity :
    • Research has shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. A study involving chloroacetamides indicated that derivatives with halogen substitutions demonstrated enhanced efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) due to their lipophilicity, which facilitates membrane penetration .
  • Antitumor Potential :
    • Compounds derived from anthracene are often investigated for their antitumor properties. The presence of the dioxo group in the structure may contribute to the inhibition of tumor cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cellular signaling pathways.
  • Analgesic and Anti-inflammatory Effects :
    • Similar compounds have been reported to exhibit analgesic and anti-inflammatory activities. These effects are thought to arise from the modulation of pain pathways and inflammatory mediators in the body.

Antimicrobial Screening

A notable study screened a series of N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential. The results indicated that compounds with a chlorophenyl substituent showed promising activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that the position of substituents significantly influenced biological activity .

CompoundActivity Against Gram-positiveActivity Against Gram-negativeMIC (µg/mL)
N-(4-chlorophenyl)-2-chloroacetamideEffective (S. aureus)Less effective (E. coli)8
N-(3-bromophenyl)-2-chloroacetamideHighly effective (MRSA)Moderate (E. coli)4

Antitumor Studies

In vitro studies have demonstrated that anthracene derivatives can inhibit the growth of various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Q & A

Q. What are the established synthetic routes for Acetamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-, and what are the critical reaction conditions?

The synthesis typically involves a multi-step process:

Anthracene Oxidation : Anthracene is oxidized to 9,10-anthraquinone using oxidizing agents like CrO₃ or HNO₃ under controlled conditions .

Acyl Chloride Formation : The anthraquinone reacts with 4-chlorophenylacetic acid in the presence of thionyl chloride (SOCl₂) to form the corresponding acyl chloride intermediate .

Amidation : The acyl chloride undergoes nucleophilic substitution with ammonia or a primary amine to yield the final acetamide derivative.
Key Conditions :

  • Temperature control (<100°C) to prevent side reactions.
  • Solvent choice (e.g., dry dichloromethane) to minimize hydrolysis of the acyl chloride.
  • Purification via recrystallization or column chromatography to achieve >95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 8.2–8.6 ppm (aromatic protons on anthraquinone), δ 2.1 ppm (acetamide methyl group), and δ 4.3 ppm (amide NH) confirm substituent positions .
    • ¹³C NMR : Peaks at ~180 ppm (ketone C=O) and ~170 ppm (amide C=O) validate the anthraquinone and acetamide moieties .
  • FT-IR : Bands at 1670 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 361.05 for C₂₁H₁₂ClNO₃) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Poor in water (<0.01 mg/mL at 25°C) but soluble in polar aprotic solvents (e.g., DMF, DMSO) .
  • Stability :
    • Degrades under UV light; store in amber vials at 4°C.
    • Susceptible to hydrolysis in acidic/basic conditions; neutral pH recommended for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial or anticancer potency) may arise from:

  • Purity Variations : Impurities from incomplete purification (e.g., residual solvents) can skew assay results. Use HPLC (>99% purity) for biological testing .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or culture media (e.g., serum concentration) affect compound uptake. Standardize protocols using ISO-certified cell lines .
  • Metabolic Interference : Liver microsome assays can identify metabolite interference (e.g., cytochrome P450-mediated degradation) .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

  • Density Functional Theory (DFT) :
    • Optimize molecular geometry to calculate frontier orbitals (HOMO/LUMO) for redox potential estimation .
    • Simulate electrophilic substitution sites (e.g., chloro group at position 4 directs further functionalization) .
  • Molecular Dynamics (MD) : Predicts binding affinity to biological targets (e.g., DNA topoisomerase II) by modeling ligand-protein interactions .

Q. How can regioselectivity challenges during functionalization of the anthraquinone core be addressed?

  • Directing Groups : The chloro substituent at position 4 acts as a meta-director. Use Lewis acids (e.g., AlCl₃) to enhance selectivity in Friedel-Crafts alkylation .
  • Protection/Deprotection : Temporarily protect the acetamide group with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during sulfonation or nitration .

Q. What are the safety considerations for handling this compound in laboratory settings?

  • Toxicity : Moderately toxic via intraperitoneal exposure (LD₅₀: 2000 mg/kg in rats). Use PPE (gloves, goggles) and work in a fume hood .
  • Decomposition : Thermal degradation releases toxic Cl⁻ and NOₓ. Equip labs with scrubbers and monitor air quality .

Methodological Guidance

Q. What experimental design principles apply to optimizing synthetic yield?

  • Design of Experiments (DoE) : Use a factorial approach to test variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can optimize the amidation step .
  • Continuous Flow Reactors : Improve scalability and yield (>80%) by maintaining consistent reaction parameters (e.g., residence time, mixing efficiency) .

Q. How can researchers validate the compound’s role in dye-sensitized solar cells (DSSCs)?

  • UV-Vis Spectroscopy : Measure absorption maxima (λₐᵦₛ ~450 nm) to confirm π→π* transitions in the anthraquinone core .
  • Electrochemical Impedance Spectroscopy (EIS) : Evaluate electron injection efficiency into TiO₂ substrates .

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